molecular formula C16H14N2O2S B2649873 4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 952835-81-3

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B2649873
CAS RN: 952835-81-3
M. Wt: 298.36
InChI Key: KRBBCNWZENEZNA-UHFFFAOYSA-N
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Description

The compound “4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one” is a quinoxaline derivative. Quinoxalines are heterocyclic compounds containing a ring complex made up of a benzene ring and a pyrazine ring. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecule likely contains a quinoxaline core, which is a bicyclic compound consisting of fused benzene and pyrazine rings. It also has a methylthio group attached to the benzoyl group, which could influence its reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing carboxyl group and the electron-donating methylthio group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxyl group could make the compound acidic .

Scientific Research Applications

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of many quinoxaline derivatives .

properties

IUPAC Name

4-(3-methylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-21-12-6-4-5-11(9-12)16(20)18-10-15(19)17-13-7-2-3-8-14(13)18/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBBCNWZENEZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(methylthio)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

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